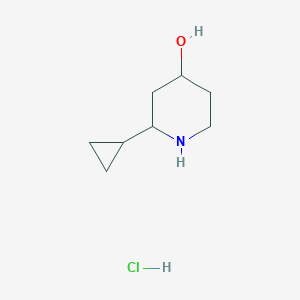

2-Cyclopropylpiperidin-4-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclopropylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEBYVVWEMOGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(CCN2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization Methodologies

Advanced Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental in separating the target compound from impurities and confirming its identity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of an HPLC method are critical for the reliable quantification and purity assessment of 2-Cyclopropylpiperidin-4-ol hydrochloride. wisdomlib.org A robust HPLC method ensures accurate and reproducible results, which is a cornerstone of quality control in pharmaceutical analysis. wisdomlib.orgpharmaguideline.com

Method development typically begins with the selection of an appropriate stationary phase (column) and mobile phase. For piperidine-containing compounds, reversed-phase columns, such as a C18 column, are commonly utilized. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. nih.gov Gradient elution may be employed to achieve optimal separation of the main compound from any potential impurities.

Since 2-Cyclopropylpiperidin-4-ol possesses stereocenters, chiral HPLC is necessary to separate its enantiomers and diastereomers. Immobilized polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak IA, have proven effective in resolving various piperidine (B6355638) analogues. researchgate.net The mobile phase for chiral separations might include non-conventional solvents like methyl-tert-butyl ether, tetrahydrofuran, or dichloromethane to achieve the desired resolution.

Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. wisdomlib.orgaltabrisagroup.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. scielo.br

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. wisdomlib.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. altabrisagroup.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). altabrisagroup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. wisdomlib.org

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Condition / Acceptance Criterion |

|---|---|

| Chromatographic Conditions | |

| Column | Chiralpak IA (for stereoisomers); C18 (for purity) |

| Mobile Phase | Varies (e.g., n-Hexane/Ethanol for chiral; Acetonitrile/Water buffer for purity) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30°C |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis

LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it an indispensable tool for structural elucidation and the analysis of trace-level impurities. kuleuven.be

For structural confirmation, the mass spectrometer provides the molecular weight of the parent compound. By inducing fragmentation of the protonated molecule [M+H]⁺ in the collision cell, a characteristic fragmentation pattern (product ion spectrum) is generated. The fragmentation of piperidine-containing compounds often involves the loss of water (H₂O) from the hydroxyl group and characteristic cleavages of the piperidine ring and the cyclopropyl (B3062369) substituent. nih.govscielo.br Analysis of these fragment ions allows for the unambiguous confirmation of the chemical structure. nih.gov

LC-MS/MS is also exceptionally sensitive, enabling the detection and quantification of impurities at parts-per-million (ppm) levels or lower. nih.gov This is crucial for identifying and controlling potentially genotoxic impurities (PGIs) that may arise during synthesis. nih.gov The use of techniques like selected reaction monitoring (SRM) enhances the specificity and sensitivity for quantitative analysis of trace impurities. kuleuven.be

Table 2: Representative LC-MS/MS Parameters for Analysis

| Parameter | Description |

|---|---|

| Liquid Chromatography | |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (for identification) and Product Ion Scan (for fragmentation) |

| Precursor Ion (m/z) | [M+H]⁺ corresponding to 2-Cyclopropylpiperidin-4-ol |

| Collision Energy | Optimized to produce significant fragment ions |

| Key Fragment Ions | [M+H-H₂O]⁺, fragments from ring opening |

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra confirm the presence of all hydrogen and carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments are essential for assigning the stereochemistry and conformation.

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out the connectivity of protons within the cyclopropyl and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, aiding in the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry at the C2 and C4 positions of the piperidine ring (cis/trans isomerism) and the preferred conformation of the ring (e.g., chair conformation with substituents in axial or equatorial positions).

The coupling constants (J-values) observed in the ¹H NMR spectrum also provide valuable conformational information. For instance, large coupling constants between adjacent protons on the piperidine ring often indicate a trans-diaxial relationship.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the secondary amine hydrochloride will appear as a broad band in the 2400-3200 cm⁻¹ range. C-H stretching vibrations for the cyclopropyl and piperidine rings will be observed around 2850-3000 cm⁻¹. The C-O stretching of the secondary alcohol will typically be found in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and N-H stretches are often weak in Raman, the C-H and C-C vibrations of the aliphatic rings are typically strong, providing a characteristic fingerprint of the molecule's carbon skeleton.

Table 3: Key Vibrational Spectroscopy Bands

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | IR | 3200-3600 (Broad) |

| N-H Stretch (Amine Salt) | IR | 2400-3200 (Broad) |

| C-H Stretch (Aliphatic) | IR, Raman | 2850-3000 |

| C-O Stretch (Alcohol) | IR | 1050-1150 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within 5 ppm. This precision allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass with the theoretical mass calculated from the molecular formula (C₈H₁₅NO), the identity of 2-Cyclopropylpiperidin-4-ol can be unequivocally confirmed. This technique is a powerful tool for verifying the structure of the final compound and for identifying unknown impurities.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govnih.gov This technique provides unequivocal proof of the absolute configuration of chiral centers and offers detailed insights into the molecule's conformation and intermolecular interactions in the solid state. nih.govsoton.ac.uk

Principles and Application:

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the arrangement of atoms can be deduced. For chiral molecules, the determination of absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly when a heavy atom is present in the structure or by using specific experimental and refinement techniques. nih.gov

In the context of piperidine derivatives, X-ray crystallography reveals critical structural features such as the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents (axial vs. equatorial). For instance, studies on various N-substituted piperidines have utilized X-ray analysis to elucidate the steric effects of substituents on the ring's geometry and the resulting quaternization products.

Illustrative Data for a Substituted Piperidine Derivative:

Due to the lack of specific X-ray crystallographic data for this compound, the following table presents hypothetical data based on typical parameters observed for similar small organic hydrochloride salts to illustrate the nature of the information obtained from such an analysis.

| Crystallographic Parameter | Illustrative Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (Å3) | 975.4 |

| Z | 4 |

| Calculated density (g/cm3) | 1.25 |

| Piperidine Ring Conformation | Chair |

| Substituent Orientations | To be determined |

This type of data would definitively establish the cis or trans relationship between the cyclopropyl group at the 2-position and the hydroxyl group at the 4-position, as well as their axial or equatorial orientations in the solid state.

Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment

Given that this compound possesses at least two chiral centers (at C2 and C4), it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral analytical methods are therefore essential to separate and quantify these isomers, thereby determining the enantiomeric and diastereomeric purity of a sample. The most common techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). nih.govselvita.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating enantiomers. nih.govresearchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including piperidine derivatives. researchgate.net

For compounds like piperidines that may lack a strong chromophore for UV detection, a pre-column derivatization step can be employed to introduce a UV-active moiety, enhancing detection sensitivity. nih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water) system, is crucial for achieving optimal separation. researchgate.net

Chiral Supercritical Fluid Chromatography (SFC):

Chiral SFC has emerged as a greener and often faster alternative to chiral HPLC. selvita.com It utilizes supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of a polar modifier like methanol or ethanol. selvita.comsphinxsai.com SFC can offer unique selectivity and higher efficiency compared to HPLC, leading to rapid and high-resolution separations of enantiomers. chromatographyonline.com Polysaccharide-based chiral columns are also frequently used in SFC for their broad applicability. sphinxsai.comresearchgate.net

Illustrative Chiral Separation Data:

The following interactive data table provides an example of the type of results that would be obtained from a chiral HPLC or SFC analysis for the separation of stereoisomers of a substituted piperidine. The specific retention times and resolution are hypothetical but representative of a successful chiral separation.

| Stereoisomer | Retention Time (min) | Resolution (Rs) | Purity (%) |

|---|---|---|---|

| (2R, 4R) | 8.5 | - | >99.5 (example) |

| (2S, 4S) | 10.2 | >2.0 | <0.5 (example) |

| (2R, 4S) | 12.1 | >2.0 | Not Detected |

| (2S, 4R) | 14.5 | >2.0 | Not Detected |

Such an analysis would provide critical information on the enantiomeric excess (ee) and diastereomeric excess (de) of a sample of this compound, which are crucial quality attributes for its use in further chemical synthesis or as a pharmaceutical agent.

Computational Chemistry and Theoretical Modeling of 2 Cyclopropylpiperidin 4 Ol Hydrochloride Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Cyclopropylpiperidin-4-ol hydrochloride. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Furthermore, QM methods are employed to compute various reactivity descriptors. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which collectively provide a quantitative measure of the molecule's susceptibility to chemical reactions. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. For instance, the region around the hydroxyl group's oxygen atom would exhibit a negative potential, indicating a site for potential electrophilic interaction. chemrxiv.org

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 4.85 eV | Measure of the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | 3.65 eV | Resistance to change in electron distribution or charge transfer. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and flexibility of this compound over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. mdpi.com

The flexibility of the molecule is another key aspect that can be analyzed through MD simulations. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atomic positions can be calculated to identify rigid and flexible regions of the molecule. The cyclopropyl (B3062369) group, for instance, may exhibit rotational flexibility around the C-C bond connecting it to the piperidine (B6355638) ring. Understanding this flexibility is crucial, especially in the context of its interaction with biological macromolecules.

Table 2: Conformational Analysis of 2-Cyclopropylpiperidin-4-ol (Hypothetical Data)

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair 1 | 2-Cyclopropyl (eq), 4-OH (eq) | 0.0 | 75 |

| Chair 2 | 2-Cyclopropyl (ax), 4-OH (eq) | 1.5 | 15 |

| Chair 3 | 2-Cyclopropyl (eq), 4-OH (ax) | 2.1 | 8 |

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation and characterization of this compound. chemrxiv.org These predictions can aid in the interpretation of experimental spectra or even serve as a predictive tool in the absence of experimental data.

In silico Nuclear Magnetic Resonance (NMR) chemical shift prediction is a common application of QM calculations. nih.gov By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the molecule's optimized geometry, their chemical shifts can be determined relative to a standard reference. These predicted shifts are highly sensitive to the molecule's conformation, making them a powerful tool for conformational analysis.

Similarly, infrared (IR) spectroscopy can be simulated by calculating the vibrational frequencies and their corresponding intensities. arxiv.org This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with experimental data to confirm the presence of specific functional groups and to gain insights into the molecule's vibrational modes. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Cyclopropylpiperidin-4-ol (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Piperidine) | 62.5 |

| C3 (Piperidine) | 35.1 |

| C4 (Piperidine) | 68.9 |

| C5 (Piperidine) | 34.8 |

| C6 (Piperidine) | 48.2 |

| C1' (Cyclopropyl) | 15.3 |

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions involved in the synthesis of this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. rsc.org

For a potential synthesis route, such as the reduction of a corresponding 2-cyclopropyl-4-hydroxypyridine precursor, computational methods can be used to model the reaction pathway. The geometries of the transition states can be optimized, and the corresponding activation energies can be calculated. This information is crucial for understanding the feasibility of a proposed synthetic route and for optimizing reaction conditions. researchgate.net Different catalytic systems or reducing agents can also be modeled to predict their effect on the reaction rate and selectivity. nih.gov

Isotope effects and the influence of solvent molecules can also be incorporated into these computational models to provide a more realistic description of the reaction mechanism. By understanding the intricate details of the reaction at a molecular level, more efficient and selective synthetic strategies can be designed.

Ligand-Based and Structure-Based Computational Design Strategies for Analog Discovery

Computational design strategies are instrumental in the discovery of novel analogs of this compound with potentially improved properties. These strategies can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods rely on the information from a set of known active molecules. nih.gov Techniques such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be employed. frontiersin.org A pharmacophore model for a series of analogs would define the essential spatial arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential candidates.

Structure-Based Design: When the 3D structure of a biological target is available, structure-based design methods can be utilized. nih.gov Molecular docking is a key technique used to predict the binding mode and affinity of this compound and its analogs within the active site of a receptor. nih.gov The results from docking studies can guide the design of new analogs with improved interactions with the target, such as additional hydrogen bonds or hydrophobic contacts. Subsequent MD simulations of the ligand-protein complex can be performed to assess the stability of the binding mode and to calculate binding free energies with higher accuracy. nih.gov

Table 4: Computational Strategies for Analog Discovery

| Design Strategy | Method | Application for this compound |

|---|---|---|

| Ligand-Based | Pharmacophore Modeling | Identify key chemical features from a set of active piperidine analogs to guide the design of new compounds with similar features. |

| 3D-QSAR | Develop a statistical model correlating the 3D properties of analogs with their biological activity to predict the activity of new designs. | |

| Structure-Based | Molecular Docking | Predict the preferred binding orientation and affinity of analogs within a target protein's active site. |

Structure Activity Relationship Sar Studies of 2 Cyclopropylpiperidin 4 Ol Hydrochloride Derivatives

Systematic Chemical Modifications on the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a common and versatile point for chemical modification, significantly influencing the compound's pharmacological profile. Alterations at this position can impact potency, selectivity, and physicochemical properties such as basicity (pKa) and lipophilicity (logP).

Key modifications often involve N-alkylation and N-acylation. The introduction of different alkyl or acyl groups can probe the steric and electronic requirements of the target binding pocket. For instance, in studies of related N-substituted piperidine derivatives, a range of functional groups have been explored, including benzoyl, benzyl, adamantanoyl, and diphenylacetyl moieties. The size, shape, and flexibility of these substituents are determining factors for biological activity. Research on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives showed that introducing different substituents at the nitrogen position led to significant analgesic activity.

The table below summarizes the impact of various N-substituents on the activity of a generic piperidine scaffold, illustrating common SAR trends.

| N-Substituent | General Effect on Activity | Rationale |

| Small Alkyl (e.g., Methyl, Ethyl) | Often maintains or slightly increases potency. | Can fill small hydrophobic pockets without causing steric hindrance. |

| Bulky Alkyl (e.g., Adamantanoyl, Dicyclohexylacetyl) | Can dramatically increase or decrease potency depending on the target. | May provide extensive van der Waals contacts in a large binding pocket or cause steric clashes. In some 5-alpha reductase inhibitors, a dicyclohexylacetyl group led to strong, isoform-selective inhibition. |

| Arylalkyl (e.g., Benzyl) | Potency is highly dependent on the target protein's topology. | The aromatic ring can engage in π-stacking or hydrophobic interactions. |

| Acyl (e.g., Benzoyl) | Generally alters electronic properties and may introduce hydrogen bond acceptors. | Can change the compound's metabolic stability and interaction profile. |

| Carbamoyl (e.g., Diphenylcarbamoyl) | Can provide potent inhibitors by introducing hydrogen bonding capabilities and specific steric bulk. | Displayed strong inhibition for both isozymes of 5-alpha reductase in certain series. |

These modifications underscore the importance of the N-substituent in orienting the molecule within the active site and establishing key binding interactions.

Investigation of Substituent Effects at the C-2 and C-4 Positions of the Piperidine Ring

The C-2 and C-4 positions of the piperidine ring are crucial for defining the molecule's three-dimensional shape and presenting key functional groups to the biological target. The parent compound features a cyclopropyl (B3062369) group at C-2 and a hydroxyl group at C-4, both of which are pivotal to its activity.

The hydroxyl group at the C-4 position is a key pharmacophoric element. It can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar residues in a receptor's binding site. The stereochemistry of this hydroxyl group (axial vs. equatorial) is often a determinant of potency, as it dictates the precise orientation of this hydrogen-bonding interaction. In related piperidinol compounds, the presence and orientation of the hydroxyl group are known to be critical for activity.

Substitutions at the C-2 position, adjacent to the ring nitrogen, heavily influence the molecule's conformation and interaction with target proteins. The presence of the cyclopropyl group is a defining feature, and its role is discussed in detail in section 5.4. Replacing or modifying other substituents at this position can affect the molecule's binding affinity and selectivity. For example, in 2,6-diphenylpiperidine-4-one analogs, the substituents on the phenyl rings were found to modulate antioxidant properties.

Conformational Analysis and its Impact on Biological Activity

The piperidine ring typically adopts a low-energy chair conformation. However, the nature and stereochemistry of substituents at the C-2 and C-4 positions can influence the conformational equilibrium and the orientation of these substituents (axial vs. equatorial). This, in turn, has a profound impact on how the molecule presents its binding motifs to a biological target.

The cyclopropyl group at C-2 can restrict the conformational flexibility of the piperidine ring. This pre-organization of the molecule into a more rigid, bioactive conformation can reduce the entropic penalty upon binding to a receptor, thereby enhancing binding affinity. The relative orientation of the C-2 cyclopropyl group and the C-4 hydroxyl group is critical. The cis and trans diastereomers can exhibit significantly different biological activities due to the different spatial arrangements of these key functional groups. For instance, one diastereomer may present the hydroxyl group in an optimal position for hydrogen bonding, while the other does not.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique used to confirm the chair conformation of the piperidine ring and determine the relative stereochemistry of its substituents.

Role of the Cyclopropyl Moiety in Molecular Recognition and Binding Affinity

The cyclopropyl group is a valuable substituent in medicinal chemistry, often referred to as a "versatile player" in drug design. Its unique structural and electronic properties contribute significantly to the molecular recognition and binding affinity of 2-cyclopropylpiperidin-4-ol derivatives.

Key contributions of the cyclopropyl moiety include:

Enhanced Potency and Binding: The rigid, three-dimensional nature of the cyclopropyl ring can effectively probe small, hydrophobic pockets within a binding site, leading to enhanced potency. Its C-H bonds are shorter and stronger than those in alkanes, and the C-C bonds have enhanced π-character, which can lead to unique interactions.

Metabolic Stability: The cyclopropyl group can enhance metabolic stability. It can be used to replace an alkyl group attached to a heteroatom (like nitrogen or oxygen) to reduce the likelihood of metabolic dealkylation. The inherent strain of the ring makes it generally robust and less susceptible to certain metabolic pathways.

The table below summarizes the multifaceted roles of the cyclopropyl group in drug design.

| Property | Contribution of the Cyclopropyl Moiety | Reference |

| Potency | Can enhance potency by fitting into specific binding pockets. | |

| Metabolic Stability | Often increases metabolic stability by blocking sites of metabolism. | |

| Binding Energetics | Contributes to a more favorable binding entropy through conformational restriction. | |

| Permeability | Can increase permeability across the blood-brain barrier. | |

| Clearance | May lead to decreased plasma clearance. |

Bioisosteric Replacements and Their Influence on Physicochemical and Biological Profiles

Replacements for the Piperidine Ring: The piperidine ring itself can be replaced with other saturated heterocyclic systems or spirocyclic scaffolds to alter properties like solubility and metabolic stability. For example, 2-azaspiro[3.3]heptane has been proposed as a bioisostere for the piperidine ring, leading to improved solubility and reduced metabolic degradation in some compounds. Another promising analog is 1-azaspiro[3.3]heptane, which exhibits similar basicity and lipophilicity to piperidine but with enhanced metabolic stability.

Replacements for the Cyclopropyl Group: While the cyclopropyl group has many favorable properties, it can also be a target for bioisosteric replacement. Depending on the specific SAR, it could be replaced with other small, constrained ring systems or functional groups that mimic its steric bulk and electronic nature. For instance, in some contexts, a trifluoromethylcyclopropyl group has been used as a more metabolically stable isostere for a tert-butyl group.

Replacements for the Hydroxyl Group: The C-4 hydroxyl group can be replaced with other hydrogen-bonding moieties. For example, replacing a hydroxyl group with a sila-alcohol (silanol) has been explored in compounds like sila-haloperidol. This modification can block metabolic pathways such as dehydration while retaining similar biological properties. Other potential bioisosteres for an alcohol include small amide or sulfoximine groups, which can also act as hydrogen bond donors/acceptors.

The strategic application of bioisosterism allows for the fine-tuning of a lead compound's properties, enabling the optimization of its physicochemical and biological profile for improved therapeutic potential.

In Vitro Biological Evaluation and Mechanistic Insights

Enzyme Target Identification and Inhibition Profiling

There is no publicly available data on the evaluation of 2-Cyclopropylpiperidin-4-ol hydrochloride against monoacylglycerol lipase (MAGL) or other serine hydrolases. MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL is a therapeutic strategy being explored for various neurological and inflammatory conditions. Serine hydrolases are a large and diverse class of enzymes characterized by a serine residue in their active site, playing roles in numerous physiological processes. While many inhibitors of these enzymes containing piperidine (B6355638) scaffolds have been developed, the specific activity of this compound has not been reported.

No information is available in the scientific literature regarding the assessment of this compound for inhibitory activity against the kinase B-Raf(V600E). The B-Raf(V600E) mutation is a well-established driver in several cancers, particularly melanoma, making it a significant target for drug development. Numerous small molecule inhibitors have been developed to target this specific mutant kinase, but there is no indication that this compound has been screened for this activity.

There are no published studies on the analysis of this compound as an inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is crucial in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in fibrosis and cancer. Inhibition of the TGF-β type I receptor kinase is an area of active research, but the potential role of this compound in this context has not been investigated.

Receptor Binding and Modulation Assays in Isolated Systems

No data from receptor binding and modulation assays for this compound in isolated systems could be found. Such assays are fundamental in pharmacology to determine the affinity and efficacy of a compound at specific receptors. The absence of this data means the receptor interaction profile of this compound remains unknown.

Cellular Assays for Target Engagement and Pathway Modulation (without clinical implications)

There is a lack of published research on cellular assays designed to measure the target engagement and pathway modulation of this compound. Cellular assays are critical for confirming that a compound can interact with its intended target within a biological context and elicit a downstream effect on a signaling pathway. Without such studies, the cellular activity of this compound is uncharacterized.

Investigation of Molecular Mechanisms of Action in Cell-Free and Cellular Systems

No investigations into the molecular mechanisms of action for this compound in either cell-free or cellular systems have been reported in the scientific literature. Understanding the molecular mechanism is essential for the rational development of any potential therapeutic agent.

In Vitro Selectivity and Off-Target Profiling to Understand Specificity

To elucidate the specificity of compounds structurally related to this compound, a comprehensive in vitro biological evaluation is crucial. While direct selectivity and off-target profiling data for this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar compounds, such as (2-cyclopropoxyphenyl)piperidine derivatives. These investigations provide a foundational understanding of the potential biological targets and selectivity profile of this chemical scaffold.

Research into a series of (2-cyclopropoxyphenyl)piperidine derivatives has revealed a notable affinity and selectivity for α1a- and α1d-adrenergic receptors (AR) over the α1b-AR subtype and the dopamine D2 receptor. nih.gov This selectivity is a key aspect of their pharmacological profile, suggesting a targeted interaction with specific receptor subtypes.

The binding affinities of these derivatives, represented by Ki values, demonstrate a high potency at the α1a-AR and α1d-AR. For the α1a-AR, the Ki values ranged from 0.91 nM to 79.0 nM, and for the α1d-AR, the range was 2.0 nM to 57 nM. nih.gov In contrast, the binding affinities for the α1b-AR and the D2 receptor were significantly lower, with Ki values of 107 nM to 839.8 nM and 66.2 nM to 187.1 nM, respectively. nih.gov

This disparity in binding affinities translates to a favorable selectivity profile. The selectivity ratios, calculated as the ratio of Ki values, highlight the preference for α1a and α1d over α1b and D2 receptors. For instance, the selectivity for α1a-AR over α1b-AR (Ki(α1b)/Ki(α1a)) was found to be between 11- and 155-fold. nih.gov Similarly, the selectivity for α1d-AR over α1b-AR (Ki(α1b)/Ki(α1d)) ranged from 6- to 171-fold. nih.gov

When comparing the adrenergic receptor affinity to the dopaminergic D2 receptor, the selectivity was also pronounced. The selectivity ratios of Ki(D2)/Ki(α1a) were between 2- and 158-fold, and the Ki(D2)/Ki(α1d) ratios were between 1.2- and 89-fold. nih.gov These findings underscore the specific targeting of the α1a and α1d adrenergic receptors by this class of compounds, with considerably weaker interactions at the α1b and D2 receptors.

The detailed research findings for these related compounds are summarized in the data tables below.

| Target Receptor | Ki (nM) Range |

| α1a-Adrenergic Receptor | 0.91 - 79.0 |

| α1d-Adrenergic Receptor | 2.0 - 57 |

| α1b-Adrenergic Receptor | 107 - 839.8 |

| D2 Receptor | 66.2 - 187.1 |

| Selectivity Ratio | Fold Difference |

| Ki(α1b)/Ki(α1a) | 11 - 155 |

| Ki(α1b)/Ki(α1d) | 6 - 171 |

| Ki(D2)/Ki(α1a) | 2 - 158 |

| Ki(D2)/Ki(α1d) | 1.2 - 89 |

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal chemistry, and the development of efficient and environmentally friendly methods is a continuous pursuit. nih.govajchem-a.com Future research into the synthesis of 2-Cyclopropylpiperidin-4-ol and its analogues is expected to focus on several key areas. One promising avenue is the development of one-pot multicomponent reactions, which offer an atom-economical approach to constructing highly functionalized piperidines. nih.gov Organocatalysis is also gaining popularity as a sustainable alternative to traditional metal catalysis. nih.govnih.gov

Furthermore, green chemistry principles are being increasingly integrated into synthetic planning. ajchem-a.com This includes the use of water as a solvent, which can mediate intramolecular cyclization, and the application of alternative energy sources like ultrasonic irradiation to drive reactions. nih.govresearchgate.net Strategies that involve novel ring-construction sequences, such as forming the cyclopropyl (B3062369) ring prior to the piperidine moiety, are also being explored to access new chemical space. beilstein-journals.org These advancements aim to make the synthesis of complex piperidine scaffolds not only more efficient but also less costly and more sustainable. nih.gov

Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives

| Approach | Description | Key Advantages |

|---|---|---|

| Traditional Methods | Multi-step synthesis often involving harsh conditions, metal catalysts, and protection/deprotection steps. nih.gov | Well-established and versatile for a wide range of derivatives. |

| Green Synthesis | Employs sustainable practices such as water-mediated reactions, organocatalysis, and alternative energy sources (e.g., ultrasound). nih.govajchem-a.comresearchgate.net | Reduced environmental impact, potentially lower cost, and improved safety. |

| Multicomponent Reactions | One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.gov | High atom economy, operational simplicity, and rapid access to molecular diversity. |

| Novel Ring Construction | Strategic assembly of cyclic systems, such as forming a cyclopropane (B1198618) ring before the piperidine ring is assembled. beilstein-journals.org | Provides access to unique structural motifs like spirocycles. |

Application of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.netnih.gov For the 2-cyclopropylpiperidine (B1419520) scaffold, these computational tools offer immense potential. AI algorithms can analyze vast chemical spaces to design novel analogues with optimized properties, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. nih.gov ML models can predict structure-activity relationships (SAR), guiding medicinal chemists to prioritize the most promising candidates for synthesis. mdpi.com

In the realm of chemical synthesis, supervised ML can predict reaction outcomes, including yields and stereoselectivity, based on features derived from reactants and conditions. ucla.edu This predictive power can significantly accelerate the planning of efficient synthetic routes. mdpi.com Deep learning models, trained on large datasets of chemical reactions, can even suggest reaction conditions or entire synthetic pathways. nih.gov As these technologies mature, they will become indispensable tools for designing novel cyclopropyl-piperidine derivatives and optimizing their synthesis in a more rapid and resource-efficient manner. ucla.edunih.gov

Exploration of Undiscovered In Vitro Biological Targets for the Scaffold

The piperidine ring is a privileged structure present in numerous pharmaceuticals, known to interact with a wide array of biological targets. researchgate.netontosight.ai Analogues of the 4-piperidinol scaffold have demonstrated activity against a variety of targets, including roles as antivirals, antibacterials, and ligands for G-protein coupled receptors (GPCRs) like mu-opioid and nociceptin (B549756) receptors. nih.gov Specific derivatives have also been investigated for activity against tuberculosis, Alzheimer's disease (by inhibiting cholinesterases), and the hepatitis C virus. nih.govmdpi.comnih.gov

Future research will focus on systematically exploring new therapeutic areas. High-throughput phenotypic screening of cyclopropyl-piperidine libraries against diverse cell lines and disease models can uncover unexpected biological activities. This unbiased approach could identify novel targets in areas such as oncology, immunology, and metabolic diseases. Advanced techniques like chemoproteomics can then be employed to deconvolve the specific molecular targets responsible for the observed phenotypic effects, opening up entirely new avenues for drug development based on this versatile scaffold.

Table 2: Known and Potential Biological Targets for the Piperidine Scaffold

| Target Class | Specific Examples | Potential Therapeutic Areas |

|---|---|---|

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) mdpi.com | Neurodegenerative diseases (e.g., Alzheimer's) |

| Receptors | Mu-opioid receptors, Nociceptin (N/OFQ) receptors, P2Y14R nih.govnih.gov | Pain management, Neurological disorders |

| Viral Proteins | Hepatitis C Virus (HCV) assembly machinery nih.gov | Antiviral therapy |

| Bacterial Targets | Mycobacterium tuberculosis pathways nih.gov | Infectious diseases |

| Undiscovered Targets | Kinases, Ion Channels, Proteases | Oncology, Inflammatory diseases, Cardiovascular diseases |

Advancements in Microscale and High-Throughput Analytical Characterization

The synthesis of large libraries of chemical analogues for screening requires parallel advancements in analytical chemistry. nih.gov Traditional characterization methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are being complemented by microscale and high-throughput techniques. researchgate.netderpharmachemica.com The future of characterizing compounds like 2-Cyclopropylpiperidin-4-ol hydrochloride and its derivatives lies in the integration of miniaturized and automated systems. ku.dk

Microfluidic "lab-on-a-chip" technologies enable chemical reactions and analyses to be performed on a very small scale, reducing sample and reagent consumption. ku.dk These systems can be coupled directly with highly sensitive analytical instruments, particularly mass spectrometry (MS). Ultra-high-performance liquid chromatography (UPLC) coupled with MS allows for the rapid purification and analysis of hundreds of compounds per day. Furthermore, technologies like acoustic dispensing are used to create high-density microtiter plates for screening, necessitating the development of equally fast and sensitive analytical methods to confirm the identity and purity of the library members. rug.nl

Expanding the Scope of Cyclopropyl-Piperidine Analogues for Diversified Research Applications

The 2-cyclopropylpiperidin-4-ol scaffold serves as an excellent starting point for chemical space exploration. Future research will focus on creating diverse libraries of analogues to probe new biological functions and develop novel chemical tools. enamine.net The introduction of greater three-dimensional (3D) character is a key strategy in modern drug design, as it can improve physicochemical properties and lead to more selective interactions with biological targets. rsc.org

Strategies for diversification include:

Scaffold Hopping: Replacing the simple piperidine ring with more complex, rigid systems such as spirocyclic, fused, or bridged piperidines to explore new conformational space. nih.govenamine.net

Stereochemical Diversity: Synthesizing all possible stereoisomers of substituted piperidines to investigate how chirality influences biological activity. rsc.org

Functional Group Diversification: Introducing a wide range of substituents at the nitrogen atom and other positions on the piperidine ring to modulate properties like potency, selectivity, and pharmacokinetics. researchgate.netnih.gov

By systematically modifying the core structure, researchers can generate novel compounds for fragment-based drug discovery programs and develop chemical probes to investigate the function of newly identified biological targets. rsc.org

Table 3: Strategies for Diversification of Cyclopropyl-Piperidine Analogues

| Strategy | Description | Desired Outcome |

|---|---|---|

| Stereoisomer Synthesis | Enantioselective or diastereoselective synthesis to create specific isomers of the core scaffold. rsc.org | Improved potency and selectivity; understanding of stereochemistry-activity relationships. |

| Scaffold Modification | Creation of spirocyclic, fused, or bridged ring systems containing the piperidine motif. nih.govenamine.net | Enhanced 3D character; improved pharmacokinetic properties (e.g., solubility, metabolic stability). |

| Positional Isomerism | Varying the substitution pattern on the piperidine ring (e.g., moving the cyclopropyl or hydroxyl group). whiterose.ac.uk | Exploration of new binding modes and structure-activity relationships. |

| Substituent Variation | Attaching diverse chemical groups to the piperidine nitrogen and carbon backbone. researchgate.netnih.gov | Fine-tuning of biological activity and drug-like properties. |

Q & A

Q. What are the critical safety protocols for handling 2-Cyclopropylpiperidin-4-ol hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is insufficient .

- Storage: Store in a cool, dry place away from oxidizers and heat sources. Ensure containers are tightly sealed to avoid moisture absorption .

- Emergency Measures: For inhalation, move to fresh air; for skin contact, wash with soap/water. Use pH-neutral solutions for accidental spills and consult SDS for disposal guidelines .

Q. What synthetic routes are reported for this compound?

Answer:

- Piperidine Core Formation: Typically involves cyclization of aminoketones or reductive amination. For example, 4-piperidone derivatives can be functionalized with cyclopropane groups via nucleophilic substitution .

- Cyclopropane Introduction: Use cyclopropanation reagents like diethylzinc and diiodomethane under controlled conditions. Purification via recrystallization (e.g., ethanol/water mixtures) achieves >95% purity .

Q. What analytical methods are recommended to characterize purity and structural integrity?

Answer:

- Chromatography: HPLC with C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .

- Spectroscopy: H/C NMR for structural confirmation (e.g., cyclopropane protons at δ 0.8–1.2 ppm; piperidine protons at δ 2.5–3.5 ppm). FT-IR confirms hydroxyl and amine groups .

- Elemental Analysis: Verify stoichiometry (e.g., CHClNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

- Experimental Validation: Conduct solubility tests in DMSO, water, and ethanol at 25°C using gravimetric or UV-Vis methods. Note discrepancies may arise from hygroscopicity or polymorphic forms .

- Data Normalization: Compare results against standardized buffers (pH 4–10) to account for ionic strength effects .

Q. What strategies optimize cyclopropane ring formation during synthesis?

Answer:

- Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling. For example, Pd(PPh) improves yield (75–85%) in THF at 60°C .

- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane) or inline IR to track intermediate formation. Quench unreacted reagents with aqueous washes .

Q. How to assess the compound’s stability under varying pH and temperature?

Answer:

- Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., hydrolysis of the piperidine ring at pH <3) .

- Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius plots. For example, t (time to 10% degradation) at 25°C is ~6 months .

Q. What computational methods predict the compound’s reactivity in biological systems?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets like GABA receptors. Optimize force fields (e.g., AMBER) for piperidine ring flexibility .

- DFT Calculations: Analyze frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Cyclopropane’s strain energy (~27 kcal/mol) may enhance reactivity .

Q. How to address low yields in coupling reactions involving the piperidine moiety?

Answer:

Q. How to validate conflicting reports on the compound’s biological activity?

Answer:

Q. What are the regulatory guidelines for disposing of this compound waste?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.